N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Overview
Description
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan ring and the methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, furan-2-carboxylic acid, and 4-methoxyphenethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors and automated systems to optimize the reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A precursor used in the synthesis of various organic compounds.
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features used as a plasticizer.
Uniqueness
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of a thiazole ring, a furan ring, and a methoxyphenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-6-4-13(5-7-15)8-9-20-17(23)11-14-12-27-19(21-14)22-18(24)16-3-2-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGOQNCCJPJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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